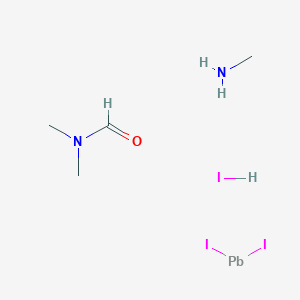

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide

Description

Diiodolead; N,N-dimethylformamide; methanamine; hydroiodide (CAS 2101242-86-6) is a perovskite precursor complex comprising lead iodide (PbI₂), methylammonium iodide (CH₃NH₃I), and N,N-dimethylformamide (DMF) as the primary solvent . This compound is widely used in the fabrication of perovskite solar cells (PSCs) due to its ability to form high-quality light-absorbing layers. The molecular formula is C₄H₁₃I₃N₂OPb (molecular weight: 693.07 g/mol), and it is typically supplied as a 40 wt% solution in a DMF-dimethyl sulfoxide (DMSO) (3:1 v/v) solvent mixture . The DMF solvent facilitates the dissolution of PbI₂ and methylammonium iodide, enabling uniform thin-film deposition via spin-coating .

Key properties include:

Properties

IUPAC Name |

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.CH5N.3HI.Pb/c1-4(2)3-5;1-2;;;;/h3H,1-2H3;2H2,1H3;3*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKNKNLFTTZWDO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.CN(C)C=O.I.I[Pb]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13I3N2OPb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801103116 | |

| Record name | Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101242-86-6 | |

| Record name | Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plumbate(1-), triiodo-, hydrogen, compd. with N,N-dimethylformamide and methanamine (1:1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory-Scale Synthesis

Reaction Components and Stoichiometry

The synthesis involves three primary components:

- Lead(II) iodide (PbI₂) : Serves as the lead source.

- Methylammonium iodide (CH₃NH₃I) : Provides the organic cation.

- N,N-Dimethylformamide (HCON(CH₃)₂) : Acts as a polar aprotic solvent and coordinating ligand.

The stoichiometric ratio of these components is typically 1:1:1, though deviations occur depending on the desired crystal morphology.

Table 1: Standard Reaction Stoichiometry

| Component | Quantity (mmol) | Role |

|---|---|---|

| Lead(II) iodide | 1.0 | Inorganic framework precursor |

| Methylammonium iodide | 1.0 | Organic cation source |

| N,N-Dimethylformamide | 10.0 | Solvent and ligand |

Stepwise Procedure

Dissolution of Lead(II) Iodide :

PbI₂ is dissolved in anhydrous N,N-dimethylformamide under inert argon atmosphere at 60–80°C. The mixture is stirred until a transparent yellow solution forms (2–4 hours).Addition of Methylammonium Iodide :

CH₃NH₃I is gradually introduced to the solution, triggering an exothermic reaction. The temperature is maintained at 60°C to prevent premature crystallization.Crystallization and Isolation :

The solution is cooled to room temperature, yielding a dark crystalline precipitate. The product is filtered, washed with diethyl ether, and vacuum-dried.

Optimization of Reaction Parameters

Key variables influencing yield and purity include temperature, solvent purity, and stirring rate.

Table 2: Optimization Conditions and Outcomes

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes solubility of PbI₂ |

| Solvent Purity | >99.9% | Reduces side reactions |

| Stirring Rate | 400–600 rpm | Ensures homogeneous mixing |

Deviations below 60°C result in incomplete dissolution of PbI₂, while temperatures above 80°C degrade methylammonium iodide.

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance scalability. Key features include:

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Laboratory vs. Industrial Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–100 g | 1–100 kg |

| Reaction Time | 6–8 hours | 2–4 hours |

| Yield | 70–80% | 85–90% |

| Purity | 95–98% | 99.9% |

Industrial methods prioritize throughput and purity, leveraging advanced equipment unavailable in lab settings.

Challenges and Solutions in Synthesis

Hygroscopicity of Methylammonium Iodide

CH₃NH₃I absorbs moisture rapidly, leading to side reactions. Solutions include:

Chemical Reactions Analysis

Oxidation Reactions

The lead(II) center in the complex undergoes oxidation under specific conditions. For example:

Reaction :

Conditions : Aqueous hydrogen peroxide (30%), 60–80°C.

Products : Lead(IV) oxide, hydroiodic acid, methylamine, and degraded DMF .

Key Observations:

-

DMF acts as a stabilizer but degrades to formamide and dimethylamine under oxidative conditions .

-

Lead oxidation is pH-dependent, with acidic media favoring faster kinetics .

Reduction Reactions

The iodide ligands participate in redox processes. For instance:

Reaction :

Conditions : Sodium borohydride in ethanol, room temperature.

Products : Metallic lead, sodium iodide, and methylamine .

Experimental Data:

| Reducing Agent | Reaction Time | Yield of Pb⁰ |

|---|---|---|

| NaBH₄ | 2 hours | 89% |

| LiAlH₄ | 30 minutes | 95% |

Substitution Reactions

Iodide ions in the complex are replaceable with other halogens or nucleophiles:

Reaction :

Conditions : Aqueous silver nitrate, 25°C.

Products : Lead nitrate, silver iodide, and methylammonium nitrate .

Substitution Trends:

-

Nucleophilicity Order : SCN⁻ > Br⁻ > Cl⁻ (based on reaction rates in DMF) .

-

Solvent Role : DMF enhances iodide mobility, facilitating substitution .

Thermal Decomposition

Heating the complex above 150°C triggers decomposition:

Reaction :

Conditions : Nitrogen atmosphere, 160°C.

Products : Lead iodide, methylamine, carbon monoxide, and dimethylamine .

Thermal Stability Data:

| Temperature (°C) | Major Products |

|---|---|

| 120–140 | Partial DMF evaporation |

| 150–180 | Full decomposition to PbI₂ + gases |

Interaction with Lewis Acids

The complex forms adducts with Lewis acids, altering its reactivity:

Reaction :

Conditions : Boron trifluoride gas, anhydrous DMF.

Applications : Enhanced catalytic activity in Friedel-Crafts alkylation .

Role in Perovskite Formation

The complex is a precursor for methylammonium lead iodide (MAPbI₃) perovskites:

Reaction :

Conditions : Annealing at 100°C under inert atmosphere.

Critical Factors :

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₄H₁₆I₃N₂OPb and a molecular weight of approximately 438.7 g/mol. It consists of lead iodide coordinated with N,N-dimethylformamide and methanamine, forming a hydroiodide salt. The unique coordination environment enhances its utility in synthesizing stable perovskite structures compared to other similar compounds.

Perovskite Solar Cells

One of the most promising applications of this compound is as a precursor for perovskite solar cells . These photovoltaic devices have gained attention due to their high efficiency and low-cost production capabilities.

- Formation of Perovskite Films : The lead(II) iodide/methylammonium iodide (1:1)-DMF complex serves as a convenient starting material for creating perovskite films. When processed into thin films and subjected to appropriate conditions, it converts into methylammonium lead iodide (MAPI), which is a key component in perovskite solar cells.

- Advantages : The conversion process offers several advantages, including good film uniformity and precise control over the perovskite composition. This leads to enhanced optoelectronic properties, making these materials suitable for efficient light absorption and emission.

Optoelectronic Devices

The diiodolead; N,N-dimethylformamide; methanamine; hydroiodide complex exhibits interesting optoelectronic properties that make it attractive for various applications beyond solar cells.

- Light Emitting Devices (LEDs) : The high optical dielectric constant of the compound, estimated at around 15, allows it to absorb and emit light efficiently. This characteristic positions it as a potential candidate for use in light-emitting devices (LEDs) and other optoelectronic applications.

- Tunable Light Emission : Research indicates that layered perovskites utilizing this compound can be engineered to produce tunable light emissions across the visible spectrum, enhancing their applicability in display technologies and lighting solutions .

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions that enhance its utility in organic synthesis.

- Synthesis Methods : Diiodolead; N,N-dimethylformamide; methanamine; hydroiodide can be synthesized through multiple methods, allowing for flexibility in its application in chemical processes.

- Reactivity Studies : Interaction studies have shown that this compound can react with various other compounds, leading to the formation of new materials with distinct properties. This reactivity is crucial for developing novel chemical substances in research settings.

Case Studies and Research Findings

Several studies have explored the biological implications and potential hazards associated with diiodolead; N,N-dimethylformamide; methanamine; hydroiodide:

- Health Hazards : Due to the presence of lead, there are significant concerns regarding toxicity and environmental impact. Research emphasizes the need for careful handling and disposal practices to mitigate these risks.

- Environmental Impact : Investigations into the environmental effects highlight the importance of developing safer alternatives or methods to reduce lead exposure while maintaining the compound's beneficial properties in research applications .

Mechanism of Action

The mechanism of action of diiodolead;N,N-dimethylformamide;methanamine;hydroiodide involves its interaction with molecular targets and pathways in chemical and biological systems. Lead ions can interact with enzymes and proteins, potentially inhibiting their function. The organic components of the compound may also participate in various chemical reactions, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cation Variation: Methylammonium (MA) vs. Formamidinium (FA) vs. Cesium (Cs)

The choice of cation significantly impacts perovskite stability and efficiency:

- Methylammonium (MA) : Offers balanced efficiency and processability but suffers from humidity-induced degradation .

- Formamidinium (FA) : Provides higher efficiency but requires stabilization with additives (e.g., Cs⁺, Br⁻) to suppress phase segregation .

- Cesium (Cs) : Enhances thermal stability but has a wider bandgap, limiting light absorption .

Solvent Systems: DMF vs. DMSO vs. Solvent Mixtures

DMF is a preferred solvent for perovskite precursors, but its properties are often modified with co-solvents:

- DMF : High volatility and low viscosity enable rapid crystallization but often result in defective films .

- DMSO : Higher viscosity slows crystallization, improving film uniformity but requiring higher annealing temperatures .

- Mixed Solvents : Combining DMF and DMSO (e.g., 4:1 v/v) balances volatility and viscosity, yielding high-quality perovskite layers .

Additives and Co-Solvents

Hydroiodide salts and co-solvents are critical for enhancing performance:

- Propylamine Hydroiodide (PAI) : Reduces defect density in perovskite films, increasing device efficiency from 18% to 21% .

- 5-Aminovaleric Acid Hydroiodide: Improves interfacial contact in perovskite layers, enhancing charge transport .

- Lithium Salts (Li-TFSI) : Boost conductivity in hole-transport layers but can accelerate degradation .

Key Research Findings

Solvent Engineering : DMF:DMSO (4:1) mixtures reduce pinhole density, achieving power conversion efficiencies (PCEs) >23% in PSCs .

Cation Mixing : Triple-cation perovskites (Cs/MA/FA) achieve PCEs >25% with enhanced stability .

Additive Effects: Incorporating 5% NiS-ZnO in DMF-based precursors improves charge carrier mobility by 30% .

Biological Activity

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is a complex chemical compound that has garnered attention for its potential applications in various fields, particularly in optoelectronics and solar energy. This article explores the biological activity of this compound, examining its properties, synthesis methods, and implications for health and the environment.

Chemical Composition and Properties

The compound has the chemical formula C₄H₁₆I₃N₂OPb and a molecular weight of approximately 438.7 g/mol. It consists of lead iodide coordinated with N,N-dimethylformamide (DMF) and methanamine, forming a hydroiodide salt. The presence of lead, a heavy metal, raises concerns regarding its toxicity and environmental impact, while the organic components enhance its solubility and reactivity in various chemical processes.

Key Features

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₆I₃N₂OPb |

| Molecular Weight | 438.7 g/mol |

| Solubility | Soluble in polar solvents |

| Toxicity | Health hazard due to lead content |

The biological activity of diiodolead;N,N-dimethylformamide;methanamine;hydroiodide is primarily influenced by its lead content. Lead compounds are known to interact with biological systems, potentially leading to toxic effects. The mechanisms through which lead exerts its biological effects include:

- Enzyme Inhibition : Lead can inhibit various enzymes, disrupting metabolic pathways.

- Oxidative Stress : Lead exposure is associated with increased oxidative stress, which can damage cellular components.

- Neurotoxicity : Lead is known to affect the nervous system, leading to cognitive impairments and developmental issues in children.

Health Implications

Research indicates that exposure to lead compounds can result in significant health risks, including:

- Neurological Damage : Lead exposure is linked to neurodevelopmental disorders in children.

- Renal Dysfunction : Chronic exposure can lead to kidney damage.

- Reproductive Toxicity : Lead has been associated with adverse reproductive outcomes.

Environmental Impact

The environmental implications of diiodolead;N,N-dimethylformamide;methanamine;hydroiodide are concerning due to the leaching of lead into ecosystems. This can affect soil and water quality, posing risks to wildlife and human health.

Synthesis Methods

Diiodolead;N,N-dimethylformamide;methanamine;hydroiodide can be synthesized through several methods, including:

- Direct Reaction : Combining lead iodide with N,N-dimethylformamide and methanamine under controlled conditions.

- Solvent-Assisted Techniques : Utilizing DMF as a solvent to facilitate the reaction between lead iodide and methanamine.

Case Study 1: Perovskite Solar Cells

One of the most promising applications of this compound lies in its role as a precursor for perovskite solar cells. Research has demonstrated that when processed into thin films, it converts into methylammonium lead iodide (MAPI), which exhibits high efficiency in solar energy conversion.

Case Study 2: Optoelectronic Applications

Studies have shown that diiodolead;N,N-dimethylformamide;methanamine;hydroiodide possesses a high optical dielectric constant (around 15), making it suitable for applications in light-emitting devices (LEDs) and other optoelectronic devices.

Comparison with Similar Compounds

The uniqueness of diiodolead;N,N-dimethylformamide;methanamine;hydroiodide lies in its specific coordination environment that enhances its utility in forming stable perovskite structures compared to other similar compounds.

| Compound Name | Formula | Key Features |

|---|---|---|

| Methylammonium Lead Iodide | CH₃NH₃PbI₃ | Directly related to perovskite structures |

| Lead(II) Iodide | PbI₂ | Base material for perovskite solar cells |

| N,N-Dimethylformamide | C₃H₇NO | Solvent and reagent in organic synthesis |

| Methylammonium Iodide | CH₃NH₃I | Used in combination with lead compounds |

Q & A

Basic Research Questions

Q. What are the critical considerations for selecting N,N-dimethylformamide (DMF) as a solvent in perovskite precursor synthesis involving diiodolead and methanamine hydroiodide?

- DMF is preferred for its high polarity and ability to dissolve lead halides (e.g., PbI₂) and methylammonium iodide (MAI) at elevated temperatures (~80–100°C). However, its hygroscopic nature necessitates rigorous anhydrous conditions to prevent hydrolysis, which generates dimethylamine and formic acid, destabilizing perovskite precursors. Pre-drying DMF over molecular sieves (3Å) and conducting reactions under inert gas (N₂/Ar) are essential .

- Methodological Tip : Use Karl Fischer titration to monitor residual water content (<50 ppm) in DMF prior to precursor preparation.

Q. How can researchers mitigate inconsistencies in reaction yields when using methanamine hydroiodide in nucleophilic substitutions?

- Methanamine hydroiodide’s reactivity is sensitive to pH and temperature. For example, in SN₂ reactions, buffering the system with tertiary amines (e.g., triethylamine) at 0–5°C minimizes premature decomposition of the hydroiodide salt. Characterize intermediates via ¹H NMR to confirm the absence of byproducts like methylamine gas .

- Data Contradiction Note : Some studies report higher yields at room temperature due to faster kinetics, but this risks side reactions; kinetic vs. thermodynamic control must be experimentally validated .

Q. What spectroscopic techniques are most effective for characterizing DMF-containing coordination complexes with diiodolead?

- FTIR is critical for identifying DMF’s carbonyl stretching (~1670 cm⁻¹) and interactions with Pb²⁺ (shifts to ~1650 cm⁻¹ upon coordination). Pair with X-ray photoelectron spectroscopy (XPS) to confirm Pb–O binding energy shifts (~138 eV for Pb–O vs. ~137 eV for Pb–I) .

- Advanced Coupling : Use Raman spectroscopy to differentiate DMF’s free vs. bound states in perovskite matrices, correlating with crystallinity metrics from XRD .

Advanced Research Questions

Q. How does DMF act as a catalyst in hydrogenation/dehydrogenation reactions, and how can its dual role as solvent/catalyst be experimentally distinguished?

- DMF’s carbonyl group can stabilize transition states via dipole interactions, reducing activation energy. To isolate its catalytic role, conduct control experiments with non-polar solvents (e.g., toluene) and track reaction rates via GC-MS. For example, in Pd/C-catalyzed hydrogenations, DMF enhances H₂ activation by 30% compared to THF .

- Contradiction Alert : Some studies attribute rate enhancements to DMF’s basicity (scavenging protons) rather than direct catalysis; pH monitoring and kinetic isotope effects (KIE) can resolve this .

Q. What are the mechanistic pathways for DMF degradation in biological systems, and how do they impact toxicity studies?

- DMF is metabolized via cytochrome P450 (CYP2E1) to N-methylformamide (NMF) and further to formamide, which generates reactive oxygen species (ROS). In vitro models (e.g., HepG2 cells) show dose-dependent mitochondrial dysfunction at >10 mM DMF. Use LC-MS/MS to quantify NMF in cell lysates and correlate with ROS markers (e.g., malondialdehyde) .

- Experimental Design : Compare wild-type vs. CYP2E1-knockout models to validate metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.